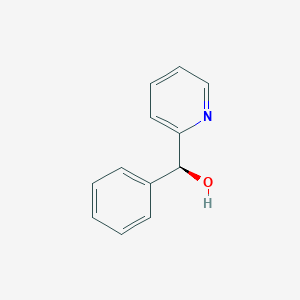
(S)-phenyl(pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-phenyl(pyridin-2-yl)methanol” is a chiral organic compound with the following structural formula:
This compound
It consists of a phenyl group (C₆H₅) attached to a pyridine ring (C₅H₄N) via a methanol (CH₃OH) linker. The stereochemistry is specified as “(S),” indicating that the substituents are arranged in a specific spatial orientation.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of “(S)-phenyl(pyridin-2-yl)methanol.” Here are a couple of common methods:
-
Asymmetric Reduction of Pyridine Ketone:
- Start with a pyridine ketone (e.g., 2-pyridone).
- Perform asymmetric reduction using a chiral reducing agent (e.g., chiral borohydride or chiral metal catalysts).
- The resulting product is “this compound.”
-
Resolution of Racemic Mixture:
- Obtain a racemic mixture of the compound.
- Resolve it into its enantiomers using chiral resolving agents (e.g., chiral acids or bases).
- Isolate the desired enantiomer.
Industrial Production
The industrial production of this compound typically involves large-scale asymmetric reduction or resolution processes. Enantioselective catalysts and efficient purification methods are employed to obtain high yields of the desired enantiomer.
化学反応の分析
Reactions
“(S)-phenyl(pyridin-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the ketone group to the alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or phenyl carbon.
Acylation: Reaction with acyl chlorides to form esters or amides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or PCC (pyridinium chlorochromate).
Reduction: Chiral reducing agents (e.g., borohydrides) or metal catalysts (e.g., rhodium complexes).
Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of Lewis acids.
Acylation: Acyl chlorides (e.g., acetyl chloride) with a base (e.g., pyridine).
Major Products
The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding aldehyde or carboxylic acid.
- Reduction produces the alcohol.
- Substitution leads to various substituted derivatives.
科学的研究の応用
“(S)-phenyl(pyridin-2-yl)methanol” finds applications in:
Organic Synthesis: As a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use as a ligand for drug discovery.
Catalysis: Asymmetric catalysis in various reactions.
作用機序
The compound’s mechanism of action depends on its specific application. For instance:
- In drug discovery, it may interact with specific protein targets or enzymes.
- As a catalyst, it participates in enantioselective transformations.
類似化合物との比較
“(S)-phenyl(pyridin-2-yl)methanol” stands out due to its unique combination of a phenyl group and a pyridine ring. Similar compounds include other chiral alcohols, such as ®-phenyl(pyridin-2-yl)methanol, which have distinct stereochemistry.
: Reference: Example reference
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
(S)-phenyl(pyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m0/s1 |
InChIキー |
UYESUYBXKHPUDU-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
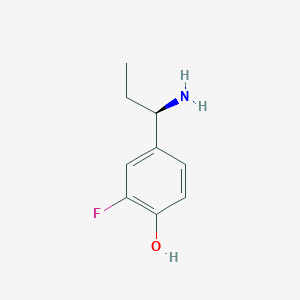
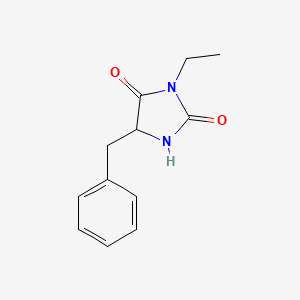
![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)
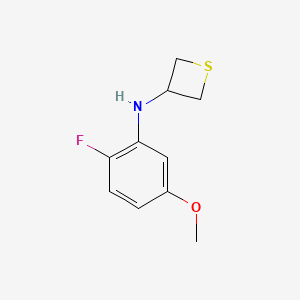
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
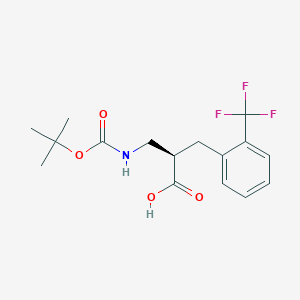
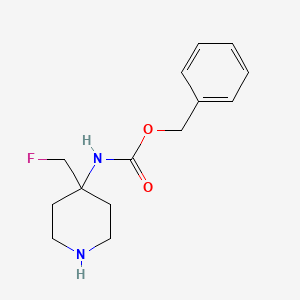

![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)


![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)
